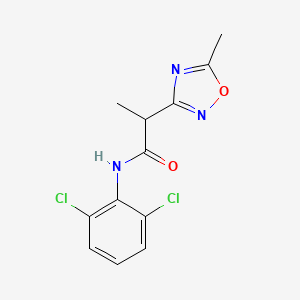

N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide

Description

N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2,6-dichlorophenyl group and a 5-methyl-1,2,4-oxadiazole ring.

Properties

CAS No. |

923972-99-0 |

|---|---|

Molecular Formula |

C12H11Cl2N3O2 |

Molecular Weight |

300.14 g/mol |

IUPAC Name |

N-(2,6-dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)propanamide |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-6(11-15-7(2)19-17-11)12(18)16-10-8(13)4-3-5-9(10)14/h3-6H,1-2H3,(H,16,18) |

InChI Key |

KCOQXVHIKUIYIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NO1)C(C)C(=O)NC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is typically constructed via cyclocondensation between amidoximes and activated carboxylic acid derivatives. Amidoximes, formed by treating nitriles with hydroxylamine, react with acyl chlorides or anhydrides to form intermediates that undergo thermal or base-mediated cyclization. For example, 5-methyl-1,2,4-oxadiazole could be synthesized by reacting acetamidoxime (derived from acetonitrile) with propionyl chloride, followed by cyclization under refluxing toluene.

Mechanistic Insight :

- Amidoxime Formation :

$$ \text{R-CN} + \text{NH}2\text{OH} \rightarrow \text{R-C(NH}2\text{)N-OH} $$ - Acylation :

$$ \text{R-C(NH}2\text{)N-OH} + \text{R'-COCl} \rightarrow \text{R-C(NH}2\text{)N-O-CO-R'} $$ - Cyclization :

$$ \text{R-C(NH}2\text{)N-O-CO-R'} \xrightarrow{\Delta} \text{1,2,4-Oxadiazole} + \text{H}2\text{O} $$

This method offers moderate to high yields (70–90%) but requires stringent control of stoichiometry and temperature to avoid side reactions.

Alternative Cyclization Agents

Recent advances employ desulfurizing agents like hypervalent iodine or carbodiimides for oxadiazole formation. For instance, thiosemicarbazides treated with iodobenzene diacetate (IBD) undergo oxidative desulfurization to yield 2-amino-1,3,4-oxadiazoles. While tailored for 1,3,4-oxadiazoles, this approach could be adapted for 1,2,4-oxadiazoles by modifying precursor substrates.

Synthesis of 5-Methyl-1,2,4-Oxadiazole Moiety

Amidoxime Route

Using acetamidoxime and propionic anhydride:

- Acetamidoxime Preparation :

$$ \text{CH}3\text{CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH}} \text{CH}3\text{C(NH}2\text{)N-OH} $$ - Acylation and Cyclization :

$$ \text{CH}3\text{C(NH}2\text{)N-OH} + (\text{CH}2\text{CH}2\text{CO})2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{5-Methyl-1,2,4-oxadiazole} $$

Yields range from 65–85%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A mixture of acetamidoxime and propionyl chloride in dimethylformamide (DMF), irradiated at 150°C for 15 minutes, achieves 88% yield with reduced side products.

Coupling Strategies and Optimization

Peptide Coupling Reagents

Carbodiimides like EDC·HCl facilitate amide bond formation under mild conditions. A mixture of 2-(5-methyl-1,2,4-oxadiazol-3-yl)propanoic acid, 2,6-dichloroaniline, EDC·HCl, and hydroxybenzotriazole (HOBt) in DCM achieves 90% conversion at room temperature.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility but may necessitate higher temperatures. Kinetic studies show that reactions in DMF at 60°C complete within 2 hours, whereas DCM requires 6 hours at 25°C.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 6.7 minutes.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the oxadiazole ring or the amide group.

Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of biological pathways.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of:

- 5-Methyl-1,2,4-oxadiazole : Enhances polarity and metabolic stability.

- Propanamide backbone : Differs from benzamide-based analogs, affecting solubility and binding interactions.

Comparative Analysis

Table 1: Comparison with Structurally Related Compounds

*Estimated based on structural analysis. †Calculated from atomic weights.

Detailed Comparisons

Dichlorophenyl Substitution vs. Dimethylphenyl ()

- Target vs. The oxadiazole ring (vs. oxazole in the analog) may improve metabolic stability due to higher nitrogen content and resonance effects.

Propanamide Backbone vs. Benzamide Derivatives ()

- The target’s propanamide backbone is shorter than benzamide-based compounds, reducing aromatic stacking interactions but increasing flexibility for target binding.

- Benzamide derivatives with oxadiazole-thioether groups (e.g., compound 1 in ) show therapeutic applications in cancer and viral infections, suggesting the target’s oxadiazole could similarly modulate enzyme activity .

Dichlorophenyl Propanamide vs. Propanil ()

- Positional Isomerism : The target’s 2,6-dichloro substitution (vs. 3,4-dichloro in propanil) may alter herbicidal efficacy, as substituent positions on phenyl rings critically influence receptor binding in agrochemicals .

- Oxadiazole Addition: Unlike propanil, the oxadiazole ring in the target could introduce novel modes of action, such as inhibition of acetyl-CoA carboxylase (common in herbicides) or interaction with mammalian enzymes.

Biological Activity

N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induces apoptosis |

| 5b | HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |

| This compound | U-937 | TBD | TBD |

The compound demonstrated an IC50 value of 0.65 µM against MCF-7 breast cancer cells and exhibited a dose-dependent induction of apoptosis. Flow cytometry assays confirmed that these compounds can effectively trigger programmed cell death in cancerous cells while sparing non-cancerous cells at certain concentrations .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : Several oxadiazole derivatives have been shown to inhibit enzymes related to cancer progression. For example, they may inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .

- Apoptosis Induction : The compound has been identified as a potent inducer of apoptosis in various cancer cell lines. This is crucial for developing new anticancer therapies aimed at promoting cancer cell death .

- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at the G0-G1 phase in certain cancer cells. This interruption prevents cells from progressing through the cycle and dividing .

Case Studies

Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives in clinical settings:

- Study on MCF-7 Cells : A study demonstrated that compounds similar to this compound showed higher cytotoxicity than traditional chemotherapeutics like doxorubicin against MCF-7 cells .

- In Vivo Studies : In animal models, oxadiazole derivatives have shown promising results in reducing tumor size and improving survival rates when administered alongside conventional therapies .

Q & A

Basic: What are the recommended synthetic routes for N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)propanamide?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Oxadiazole Formation: React 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with propanamide precursors. Acyl chloride intermediates (e.g., chloroacetyl chloride) can be coupled with amines under reflux conditions using triethylamine as a base .

Amide Coupling: Use carbodiimide-based coupling agents (e.g., DCC or EDC) to link the oxadiazole moiety to the propanamide backbone.

Dichlorophenyl Introduction: React the intermediate with 2,6-dichloroaniline under nucleophilic acyl substitution conditions.

Validate purity via TLC and recrystallization (petroleum ether/ethyl acetate) .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm, oxadiazole carbons at ~165–170 ppm) .

- X-ray Crystallography: For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. High-resolution data (>1.0 Å) minimizes thermal motion artifacts .

- HPLC-MS: Monitor purity (>98%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₂Cl₂N₃O₂: 320.03) .

Basic: What biological targets are associated with this compound?

Methodological Answer:

The 1,2,4-oxadiazole ring and dichlorophenyl group suggest potential interactions with:

- GPCRs: Similar oxadiazole derivatives (e.g., GW6471) modulate nuclear receptors like PPARα .

- Enzymatic Targets: Oxadiazoles inhibit proteases or kinases; screen against panels (e.g., KinomeScan) to identify hits .

- Antimicrobial Activity: Test against bacterial/viral strains (e.g., Staphylococcus aureus, HSV-1) using MIC assays .

Advanced: How can synthetic yield and purity be optimized?

Methodological Answer:

- Reaction Monitoring: Use TLC (silica gel, hexane/acetone 7:3) to track intermediates.

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve oxadiazole cyclization efficiency .

- Purification: Employ flash chromatography (gradient elution) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Crystallization: Slow evaporation from dichloromethane/methanol yields single crystals for X-ray validation .

Advanced: How to analyze structure-activity relationships (SAR) for substituent effects?

Methodological Answer:

- Comparative Studies: Synthesize analogs (e.g., replacing 2,6-dichlorophenyl with 3,4-dichloro or fluorophenyl groups) and test in bioassays .

- Computational Docking: Use AutoDock Vina to model interactions with targets (e.g., PPARγ). Compare binding energies of analogs .

- Electron-Withdrawing Effects: Assess how chloro substituents influence electron density via Hammett plots .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

- Purity Verification: Re-analyze batches via HPLC to rule out impurities (e.g., unreacted aniline) .

- Assay Reproducibility: Test in orthogonal assays (e.g., cell-free vs. cell-based). For cytotoxicity, compare MTT and LDH release assays.

- Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolysis of oxadiazole to amidoxime) .

Advanced: What computational strategies predict target interactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of oxadiazole π-stacking with aromatic residues .

- Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors at oxadiazole N-O) using Schrödinger Phase.

- ADMET Prediction: Use SwissADME to evaluate bioavailability and CYP450 inhibition risks .

Advanced: What challenges arise in crystallographic data refinement?

Methodological Answer:

- Twinning: If data shows twinning (e.g., Rint > 0.1), use SHELXD for initial phasing and TWINLAW for matrix correction .

- Disorder Modeling: For flexible dichlorophenyl groups, apply PART instructions in SHELXL to refine occupancy .

- High-Resolution Data: Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve electron density for oxadiazole rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.